molecular formula C12H12N4O3 B2994322 6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide CAS No. 2034578-34-0

6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2994322
CAS No.: 2034578-34-0
M. Wt: 260.253
InChI Key: KALNSXUDVHRHDD-UHFFFAOYSA-N
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Description

6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with an isoxazole ring, which is further substituted with a hydroxy group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. This could include the use of automated synthesizers and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may act as a GABA uptake inhibitor, thereby enhancing the inhibitory neurotransmission in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide apart from similar compounds is its unique combination of the isoxazole and pyrimidine rings, along with the specific functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-10-5-9(13-6-14-10)11(18)15-12-7-3-1-2-4-8(7)16-19-12/h5-6H,1-4H2,(H,15,18)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALNSXUDVHRHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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